molecular formula C7H13NO3 B14736848 3-Amino-2-hydroxypropyl 2-methylprop-2-enoate CAS No. 5906-93-4

3-Amino-2-hydroxypropyl 2-methylprop-2-enoate

Cat. No.: B14736848
CAS No.: 5906-93-4
M. Wt: 159.18 g/mol
InChI Key: WQUVYJNPMXPWQT-UHFFFAOYSA-N
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Description

3-Amino-2-hydroxypropyl 2-methylprop-2-enoate, also known as 2-Propenoic acid, 2-methyl-, 3-amino-2-hydroxypropyl ester, is a chemical compound with the molecular formula C7H13NO3 and a molecular weight of 159.183 g/mol . This compound is characterized by the presence of an amino group, a hydroxyl group, and a methacrylate ester group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-hydroxypropyl 2-methylprop-2-enoate typically involves the esterification of methacrylic acid with 3-amino-2-hydroxypropanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-hydroxypropyl 2-methylprop-2-enoate undergoes a variety of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield aldehydes or ketones, while reduction of the amino group can produce primary amines .

Scientific Research Applications

3-Amino-2-hydroxypropyl 2-methylprop-2-enoate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of various polymers and copolymers, which have applications in coatings, adhesives, and sealants.

    Biology: The compound is utilized in the development of biomaterials and drug delivery systems due to its biocompatibility and functional groups that allow for further modification.

    Medicine: It is explored for its potential in creating drug conjugates and prodrugs, enhancing the solubility and bioavailability of therapeutic agents.

    Industry: The compound is employed in the production of specialty chemicals and intermediates used in various industrial processes.

Mechanism of Action

The mechanism of action of 3-Amino-2-hydroxypropyl 2-methylprop-2-enoate involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups enable the compound to form hydrogen bonds and electrostatic interactions with biological molecules, influencing their structure and function. Additionally, the methacrylate ester group can undergo polymerization reactions, leading to the formation of cross-linked networks and materials with unique properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-2-hydroxypropyl 2-methylprop-2-enoate is unique due to its combination of functional groups, which allows for diverse chemical reactivity and applications. The presence of both amino and hydroxyl groups provides opportunities for further functionalization and modification, making it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

(3-amino-2-hydroxypropyl) 2-methylprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-5(2)7(10)11-4-6(9)3-8/h6,9H,1,3-4,8H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQUVYJNPMXPWQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCC(CN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20605031
Record name 3-Amino-2-hydroxypropyl 2-methylprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20605031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5906-93-4
Record name 3-Amino-2-hydroxypropyl 2-methylprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20605031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5906-93-4
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